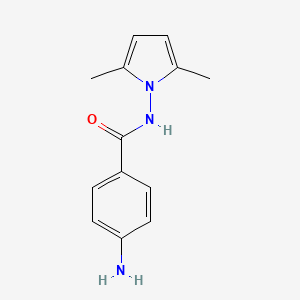
4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide” is a chemical compound that has been found to increase monoclonal antibody production . It has been used in studies aiming to improve cell-specific antibody production in recombinant Chinese hamster ovary cells . The compound is known to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and is composed of several components. The structure of the synthesized compound was established by elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy .科学的研究の応用
Biomedical Research
4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide has been a subject of interest in the field of medicinal chemistry due to its structural similarity to various biologically active compounds. For instance, compounds structurally related to this compound have been synthesized and evaluated for their potential biological applications. A study by Saeed et al. (2015) reported the synthesis of benzamide derivatives and their evaluation against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, indicating their potential in medicinal chemistry applications due to their ability to bind nucleotide protein targets (Saeed et al., 2015).
Antibacterial and Antitubercular Activity
Another research avenue involves the synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds, demonstrating promising antibacterial and antitubercular activities. The study conducted by Joshi et al. (2008) highlights the synthesis of these compounds and their preliminary in vitro evaluation against various bacteria and Mycobacterium tuberculosis, showcasing the potential of this compound analogs in developing new antibacterial and antitubercular agents (Joshi et al., 2008).
Chemical Synthesis and Characterization
In the realm of chemical synthesis, derivatives of this compound have been explored for their unique properties and applications. For example, Aki et al. (2021) discovered that a specific derivative improved monoclonal antibody production in Chinese hamster ovary cell culture, which is significant for the pharmaceutical industry. This compound demonstrated an ability to increase cell-specific glucose uptake rate and intracellular ATP during monoclonal antibody production, offering insights into improving monoclonal antibody yield and quality (Aki et al., 2021).
Polymer Science
In polymer science, derivatives of this compound have been utilized in the synthesis of novel polymers. For example, polymers containing pyrrole units have been synthesized and characterized, showing useful levels of thermal stability and solubility in polar organic solvents. These materials exhibit unique surface morphologies and nanostructures, as demonstrated by Mallakpour and Soltanian (2011), suggesting applications in advanced materials science (Mallakpour & Soltanian, 2011).
作用機序
The compound is known to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
将来の方向性
特性
IUPAC Name |
4-amino-N-(2,5-dimethylpyrrol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-3-4-10(2)16(9)15-13(17)11-5-7-12(14)8-6-11/h3-8H,14H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZYIPLXVUKKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


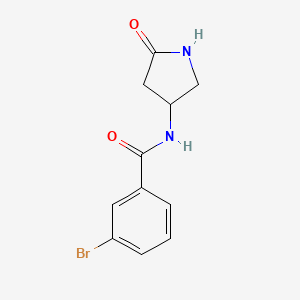
![3-Cyclobutyl-6-[4-(6-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2738805.png)
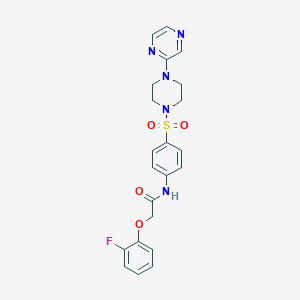

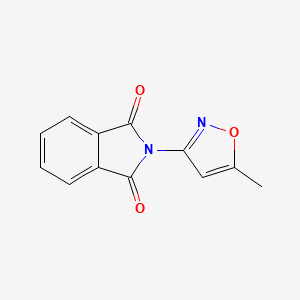
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2738811.png)
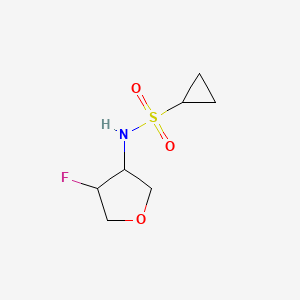
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2738813.png)
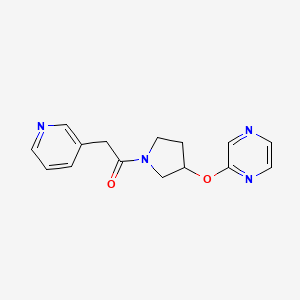
![1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2738818.png)
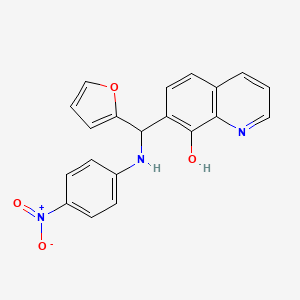
![1-[3-(3-Methyl-1-phenylpyrazol-4-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2738823.png)
